Product packaging for H-Gly-Gly-Met-OH(Cat. No.:)

H-Gly-Gly-Met-OH

Cat. No.: B098633
M. Wt: 263.32 g/mol
InChI Key: QPCVIQJVRGXUSA-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Tripeptide Chemistry in Biological Systems

Tripeptides are molecules composed of three amino acids linked by two peptide bonds. wikipedia.org These bonds are formed through a condensation reaction where the carboxyl group of one amino acid joins with the amino group of the next, releasing a water molecule for each bond created. bachem.com The resulting peptide chain has a defined polarity, with an N-terminus (free amino group) and a C-terminus (free carboxyl group). numberanalytics.com

In biological systems, tripeptides serve a multitude of functions. nih.gov They can act as signaling molecules, hormones, and neurotransmitters. targetmol.comnih.gov A prominent example is Glutathione (B108866) (γ-L-Glutamyl-L-cysteinylglycine), a crucial intracellular antioxidant that protects cells from oxidative damage. taylorandfrancis.comtaylorandfrancis.com Other bioactive tripeptides include Thyrotropin-releasing hormone (TRH), which stimulates the anterior pituitary, and various peptides with roles in immune response, inflammation, and blood pressure regulation. wikipedia.orgnih.gov The specific sequence and the chemical nature of the amino acid side chains determine the tripeptide's unique three-dimensional structure and, consequently, its biological activity. wikipedia.org The relatively small size of tripeptides allows for cost-effective synthesis and makes them attractive models for studying protein structure, function, and interactions. bachem.comnih.gov

Rationale for Academic Inquiry into H-Gly-Gly-Met-OH

The scientific interest in this compound, also known as Glycyl-glycyl-methionine, arises from its specific composition. It features two glycine (B1666218) residues and a C-terminal methionine. Glycine, the simplest amino acid, provides structural flexibility to the peptide backbone. mdpi.com Methionine is one of two sulfur-containing proteinogenic amino acids and plays a critical role as the initiating amino acid in protein synthesis in eukaryotes. creative-peptides.commdpi.com

Key areas of research interest for this compound include:

Oxidation Studies: The methionine residue is particularly susceptible to oxidation by reactive oxygen species (ROS), which can convert its thioether side chain to methionine sulfoxide (B87167) and further to methionine sulfone. creative-peptides.commdpi.com Studying this process in a simple model like this compound helps elucidate the mechanisms of oxidative damage in larger proteins, which is implicated in aging and various diseases. iucr.orggrowkudos.com Research on the related peptide Gly-Met-Gly has shown that oxidation to sulfoxide can occur via hydrogen peroxide generated during radiolysis, rather than direct radical attack. researchgate.nettandfonline.com

Metal Ion Coordination: Peptides containing methionine are studied for their ability to bind with metal ions. researchgate.net The sulfur atom in the methionine side chain, along with the nitrogen atoms of the amide bonds and the terminal amino group, can act as coordination sites. researchgate.net Understanding these interactions is vital for research into the role of metal ions in biological systems and the development of new therapeutic agents.

Historical Context of Gly-Gly-Met-Containing Peptide Research

The history of peptide research began in the early 20th century with Emil Fischer, who first synthesized the dipeptide glycylglycine (B550881) and coined the term "peptide" in 1902. ias.ac.in The discovery of methionine itself occurred later, with its isolation from casein in 1923 by J.H. Mueller and its chemical structure identified in 1928. thuenen.de

Early research on methionine-containing peptides was driven by nutritional studies. In the 1950s, the importance of methionine in animal feed was recognized, leading to its industrial production. thuenen.de Studies demonstrated that dipeptides like glycyl-methionine were nutritionally equivalent to free methionine, as they could be broken down and utilized by organisms. google.com

More focused biochemical and biophysical research on peptides containing the Gly-Met sequence, such as Gly-Met-Gly, gained traction as analytical techniques became more sophisticated. Radiation chemical studies, for instance, have used Gly-Met-Gly as a model to investigate the complex reactions of free radicals with internal methionine residues in proteins. researchgate.nettandfonline.com These studies are crucial for understanding the effects of radiation and oxidative stress on biological tissues. The development of solid-phase peptide synthesis has further enabled detailed investigations into the properties of specifically designed methionine-containing peptides, including analogues of biologically active peptides like Gly-His-Lys. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N3O4S B098633 H-Gly-Gly-Met-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4S/c1-17-3-2-6(9(15)16)12-8(14)5-11-7(13)4-10/h6H,2-5,10H2,1H3,(H,11,13)(H,12,14)(H,15,16)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCVIQJVRGXUSA-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for H Gly Gly Met Oh

Solution-Phase Peptide Synthesis Strategies for Glycine-Methionine Sequences

Solution-phase peptide synthesis (SPS) is a classical approach that involves the stepwise coupling of amino acids or peptide fragments in a homogenous solution. While often more labor-intensive than solid-phase methods, it remains a valuable strategy, particularly for large-scale synthesis. The synthesis of a sequence like Gly-Gly-Met involves the formation of amide bonds between the constituent amino acids, which formally constitutes a condensation reaction. ekb.eg

N-Terminal and Carboxyl Group Protection Schemes

To ensure regioselective peptide bond formation and prevent unwanted side reactions like polymerization, the α-amino and α-carboxyl groups of the amino acids must be temporarily masked with protecting groups.

For the N-terminus, the tert-butyloxycarbonyl (Boc) group is commonly employed. It is stable under coupling conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA). nih.gov Another option is the benzyloxycarbonyl (Z) group, which is removable via catalytic hydrogenation.

For the C-terminus, protection is often achieved by esterification, for instance, as a benzyl (B1604629) ester (-OBzl). This group is stable during the coupling steps but can be cleaved under hydrogenolysis conditions to liberate the free carboxylic acid. nih.gov

Methionine is typically used in both Boc and Fmoc-based synthesis without any side-chain protection. peptide.compeptide.com However, its thioether side chain is susceptible to oxidation to methionine sulfoxide (B87167), a side reaction that can occur during synthesis or cleavage. peptide.compeptide.com

Table 1: Common Protecting Groups in Solution-Phase Synthesis

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
α-Aminotert-butyloxycarbonylBocAcidolysis (e.g., Trifluoroacetic Acid) nih.gov
α-AminoBenzyloxycarbonylZHydrogenolysis (e.g., H₂/Pd)
α-CarboxylBenzyl ester-OBzlHydrogenolysis (e.g., H₂/Pd) nih.gov
α-CarboxylMethyl/Ethyl ester-OMe/-OEtSaponification (e.g., NaOH)

Fragment Condensation Approaches

Instead of adding single amino acids sequentially, solution-phase synthesis can utilize a fragment condensation strategy. This involves synthesizing smaller peptide fragments (di- or tripeptides) separately and then coupling them together. This convergent approach can increase efficiency, especially for longer peptides. google.com For H-Gly-Gly-Met-OH, a possible strategy would be a [2+1] condensation, where the dipeptide Gly-Gly is synthesized and then coupled to a C-terminally protected methionine (Met-OR).

For example, a study on the synthesis of Met-enkephalin (Tyr-Gly-Gly-Phe-Met) employed a convergent [2+2+1] fragment condensation approach. nih.gov A similar principle can be applied to this compound, where Fmoc-Gly-Gly-OH could be activated and coupled to H-Met-OBzl. The use of pre-formed dipeptides like Fmoc-Gly-Gly-OH can also be advantageous in solid-phase synthesis to overcome aggregation issues associated with poly-glycine sequences. google.comsigmaaldrich.com

Solid-Phase Peptide Synthesis Protocols for this compound

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has become the standard method for peptide synthesis due to its efficiency and potential for automation. csic.es The growing peptide chain is covalently attached to an insoluble polymeric support (resin), and excess reagents and by-products are removed by simple filtration and washing. lsu.edu

Resin Selection and Loading Optimization

The choice of resin is critical for a successful synthesis. For the preparation of a peptide with a C-terminal carboxylic acid like this compound, several resins are suitable.

Wang Resin : This is a p-alkoxybenzyl alcohol resin commonly used in Fmoc-SPPS to produce C-terminal acids. Cleavage is typically achieved with a high concentration of TFA (e.g., 95%). peptide.comuci.edu

2-Chlorotrityl chloride (2-CTC) Resin : This is a highly acid-sensitive resin that allows for the cleavage of the peptide under very mild acidic conditions (e.g., 1% TFA in DCM), which preserves acid-labile side-chain protecting groups if desired. peptide.comuci.edurapp-polymere.com This makes it ideal for preparing protected peptide fragments for subsequent condensation. peptide.com Cleavage with standard 95% TFA cocktails also yields the fully deprotected peptide acid. rapp-polymere.com

The substitution level (loading) of the resin, expressed in mmol/g, is another important parameter. For a short peptide like this compound (<10 amino acids), a resin with a higher substitution level (e.g., 1.3-2.0 mmol/g) can be utilized to maximize yield per gram of resin. peptide.com

Table 2: Resin Selection for this compound Synthesis

Resin NameChemistryCleavage Condition (for C-terminal Acid)Key Advantage
Wang ResinFmocHigh TFA concentration (e.g., 95%) uci.eduStandard, widely used for peptide acids.
2-Chlorotrityl chloride ResinFmoc/BocMild acid (e.g., 1% TFA) for protected fragments; High TFA for deprotected peptide. rapp-polymere.comVersatile, suppresses diketopiperazine formation. rapp-polymere.com
Merrifield ResinBocStrong acid (e.g., HF, TFMSA) peptide.comClassical resin for Boc-SPPS.

Fmoc and Boc-based Synthesis Cycles for Glycine (B1666218) and Methionine Residues

Two main chemical strategies dominate SPPS: Fmoc/tBu and Boc/Bzl. The choice depends on the desired peptide, available equipment, and the scale of the synthesis. peptide.com

Fmoc/tBu Strategy: This is the most common approach for routine synthesis. csic.es The temporary Nα-Fmoc group is base-labile, typically removed with a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). uci.eduiris-biotech.de The permanent side-chain protecting groups (like tBu) are acid-labile and are removed during the final cleavage from the resin with strong acid (TFA). iris-biotech.de

Synthesis Cycle for Gly-Gly-Met:

Start with H-Met-Resin (e.g., Fmoc-Met-OH loaded onto Wang or 2-CTC resin).

Deprotection: Remove the Fmoc group from methionine with 20% piperidine/DMF. uci.edu

Washing: Wash the resin to remove excess piperidine and the dibenzofulvene-piperidine adduct.

Coupling: Couple the next amino acid (Fmoc-Gly-OH) using a coupling agent (e.g., HCTU, HATU) and a base (e.g., DIPEA) in DMF. uci.educhempep.com

Washing: Wash the resin to remove excess reagents and by-products.

Repeat steps 2-5 for the final Glycine residue.

Final Deprotection & Cleavage: Treat the resin with a TFA-based cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5) to cleave the peptide from the resin and remove any side-chain protecting groups. sigmaaldrich.com Scavengers like triisopropylsilane (B1312306) (TIPS) are crucial, especially for methionine-containing peptides, to prevent re-attachment and modification by reactive cationic species generated during cleavage. peptide.comsigmaaldrich.com

Boc/Bzl Strategy: In this orthogonal scheme, the temporary Nα-Boc group is removed with acid (e.g., 50% TFA in DCM), while permanent side-chain protecting groups (like Bzl) are cleaved with a strong acid like hydrofluoric acid (HF). peptide.compeptide.com

Synthesis Cycle for Gly-Gly-Met:

Start with H-Met-Resin (e.g., Boc-Met-OH loaded onto Merrifield resin).

Deprotection: Remove the Boc group with TFA/DCM. peptide.com

Neutralization: Neutralize the resulting ammonium (B1175870) salt with a base (e.g., DIPEA).

Washing: Wash the resin.

Coupling: Couple the next amino acid (Boc-Gly-OH) using a coupling agent (e.g., DCC/HOBt).

Washing: Wash the resin.

Repeat steps 2-6 for the final Glycine residue.

Final Cleavage: Treat the resin with a strong acid like HF or TFMSA, which also removes side-chain protecting groups. peptide.com

Coupling and Deprotection Reaction Monitoring

To ensure high-yield and high-purity synthesis, it is essential to monitor the completeness of the coupling and deprotection steps. chempep.comiris-biotech.de Incomplete reactions can lead to deletion sequences, which are difficult to separate from the target peptide.

Kaiser Test (Ninhydrin Test): This is a widely used qualitative colorimetric test to detect the presence of free primary amines on the resin. iris-biotech.de A sample of the resin beads is heated with ninhydrin (B49086) reagents. A blue/violet color indicates the presence of unreacted amines (incomplete coupling), while a yellow/colorless result signifies a complete reaction. csic.esiris-biotech.de This test is not suitable for N-terminal proline or other secondary amines.

Fmoc-Release UV Monitoring: In Fmoc-SPPS, the completion of the deprotection step can be monitored quantitatively. The Fmoc group, when cleaved by piperidine, forms a piperidine-dibenzofulvene adduct, which has a strong UV absorbance. iris-biotech.de By measuring the absorbance of the cleavage solution with a UV/Vis spectrophotometer, the progress of the deprotection can be followed in real-time. iris-biotech.de

Table 3: Common Monitoring Tests in SPPS

Test NamePurposePrinciplePositive ResultNegative Result
Kaiser TestMonitor CouplingNinhydrin reacts with primary amines. csic.esBlue/Violet beads (Incomplete coupling)Yellow/Colorless beads (Complete coupling)
UV MonitoringMonitor Fmoc DeprotectionSpectrophotometric detection of the piperidine-dibenzofulvene adduct. iris-biotech.deUV absorbance increases and plateaus.No or low UV absorbance.
Chloranil TestMonitor Coupling (Secondary Amines)Chloranil reacts with secondary amines (e.g., Proline). csic.esBlue beads (Incomplete coupling)Colorless beads (Complete coupling)

Emerging Synthetic Techniques Applicable to Tripeptide Analogues

Recent progress has focused on several key areas, including microwave-assisted peptide synthesis, flow chemistry, enzymatic synthesis, and the use of novel coupling reagents and protecting groups. openaccessjournals.commtoz-biolabs.com These methods aim to improve yield, purity, and sustainability in the synthesis of short peptides. creative-peptides.com

Microwave-Assisted Peptide Synthesis (MAPS):

Key Features of Microwave-Assisted Peptide Synthesis:

Speed: Dramatically shortens reaction times for coupling and deprotection. creative-peptides.com

Purity: Can lead to higher purity of the crude peptide. creative-peptides.com

Efficiency: Improves the efficiency of synthesizing challenging peptide sequences. sigmaaldrich.cn

Flow Chemistry:

Continuous flow synthesis offers a promising alternative to traditional batch processes for peptide production. acs.orgchimia.ch In a flow-based system, reagents are continuously passed through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. peptidream.comrsc.org This methodology can minimize side reactions and improve product consistency. acs.org

A notable application is the continuous flow synthesis of di- and tripeptides in water using N-carboxyanhydrides (NCAs). acs.org This approach has achieved high conversions (60-85%) and productivities, demonstrating the potential for scalable and more environmentally friendly peptide synthesis. acs.org Automated continuous-flow systems have been developed that integrate synthesis, workup, and in-line monitoring, further enhancing efficiency. peptidream.comrsc.orgrsc.org

Advantages of Flow Chemistry in Peptide Synthesis:

Precise Control: Allows for tight control over reaction conditions. peptidream.comrsc.org

Scalability: Suitable for large-scale production. rsc.org

Sustainability: Can reduce solvent and reagent consumption. vapourtec.com

Enzymatic Synthesis:

Enzymatic synthesis can be performed in organic media with low water content or on solid supports, which can shift the reaction equilibrium towards synthesis rather than hydrolysis. nih.govrsc.org This approach is particularly useful for the synthesis of specific peptide fragments. nih.govnih.gov

Liquid-Phase Peptide Synthesis (LPPS) and Hybrid Approaches:

While SPPS is dominant, LPPS remains a valuable technique, especially for the large-scale production of short peptides like di- and tripeptides. formulationbio.comcreative-peptides.com Innovations in LPPS include the use of soluble tags to simplify purification. formulationbio.com

Structural and Conformational Elucidation of H Gly Gly Met Oh

Experimental Spectroscopic Investigations

Spectroscopic methods have been instrumental in probing the structure and behavior of H-Gly-Gly-Met-OH at the molecular level. These techniques provide valuable data on vibrational modes, nuclear environments, molecular mass, and electronic transitions, all of which contribute to a comprehensive understanding of the tripeptide's conformation.

Vibrational Spectroscopy Applications: Infrared and Linear-Dichroic Infrared Studies

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, offers a powerful tool for identifying functional groups and elucidating the secondary structure of peptides. Studies on the related tripeptide, glycyl-methionyl-glycine (H-Gly-Met-Gly-OH), have utilized linear-dichroic infrared (IR-LD) spectroscopy to great effect. researchgate.net This technique provides information on the orientation of specific molecular fragments. researchgate.net

In the case of H-Gly-Met-Gly-OH, IR-LD spectroscopy, in conjunction with quantum chemical calculations, predicted a nearly linear structure for the pure ligand. However, for the protonated form, the experimental IR-LD data suggested a cross-linked arrangement of the two amide fragments. researchgate.net This highlights the significant influence of protonation on the peptide's conformation. The table below summarizes key vibrational modes and their assignments for peptides, which are applicable to this compound.

Vibrational ModeTypical Wavenumber (cm⁻¹)Description
N-H Stretch3200-3400Associated with the amide and amine groups.
C=O Stretch (Amide I)1630-1690Sensitive to the peptide's secondary structure.
N-H Bend (Amide II)1510-1580In-plane bending of the N-H bond.
C-N Stretch (Amide III)1220-1300Coupled with N-H in-plane bending.

Nuclear Magnetic Resonance Spectroscopy for Conformational Dynamics

The conformational dynamics of peptides can be investigated by analyzing chemical shifts, coupling constants, and through-space interactions (Nuclear Overhauser Effect, NOE). The chemical shifts of the α-protons and amide protons are particularly sensitive to the local conformation. The following table provides estimated ¹H and ¹³C NMR chemical shifts for the residues in this compound based on data from similar peptide fragments.

ResidueAtomEstimated ¹H Chemical Shift (ppm)Estimated ¹³C Chemical Shift (ppm)
Gly (N-terminal)α-CH₂~3.8~43
Gly (middle)α-CH₂~3.9~43
Met (C-terminal)α-CH~4.5~54
β-CH₂~2.1~31
γ-CH₂~2.6~30
S-CH₃~2.1~15

Mass Spectrometric Approaches to Structural Characterization

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and sequence of peptides. For this compound, its molecular formula is C₉H₁₇N₃O₄S, corresponding to a molecular weight of 263.32 g/mol . meihonglab.com Mass spectrometry has been employed in the structural characterization of metal complexes of this tripeptide. Specifically, mononuclear Au(III) complexes of this compound were characterized by means of MS, confirming the stoichiometry and coordination of the metal ion. researchgate.net

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide detailed structural information, including the amino acid sequence. The peptide bonds are typically the most labile sites, leading to characteristic b- and y-ion series upon fragmentation.

Electronic Absorption Spectroscopy for Coordination Studies

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is widely used to study the formation and properties of metal-peptide complexes. The absorption of UV or visible light by a complex can lead to electronic transitions, often involving the metal d-orbitals. While specific UV-Vis data for this compound complexes are not extensively published, studies on glycine (B1666218) and glycylglycine (B550881) complexes provide a basis for understanding their behavior. researchgate.netscispace.com

Glycine itself shows absorption in the UV region. researchgate.net Upon coordination to a metal ion, the absorption bands of the peptide and the metal ion can shift, and new charge-transfer bands may appear. researchgate.netscbt.com For instance, the formation of a copper(II)-glycine complex results in a characteristic blue color and a broad absorption band in the visible region. The wavelength and intensity of these absorptions are dependent on the coordination geometry and the nature of the ligand-metal interactions. It is expected that this compound would exhibit similar behavior, with the sulfur atom of the methionine residue also potentially participating in metal coordination.

X-ray Crystallographic Analysis of this compound and Related Tripeptides

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been reported, valuable structural insights can be gained from the crystallographic analysis of closely related peptides.

A study on the isomeric dipeptide, L-glycyl-L-methionine (Gly-Met), revealed that it exists as a zwitterion in the solid state with an extended backbone structure. acs.org Furthermore, the crystal structure of the hydrochloride salt of the related tripeptide, glycyl-methionyl-glycine (H-Gly-Met-Gly-OH), has been determined by X-ray diffraction, confirming a cross-linked disposition of the amide fragments in its protonated form. researchgate.net These findings suggest that this compound in its crystalline form would also likely exist as a zwitterion and that its conformation would be heavily influenced by intermolecular hydrogen bonding and crystal packing forces. The table below presents crystallographic data for H-Gly-Met-Gly-OH·HCl, offering a model for the potential solid-state packing of similar tripeptides.

ParameterH-Gly-Met-Gly-OH·HCl
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.2521(3)
b (Å)11.4126(7)
c (Å)16.5403(10)
V (ų)991.5(1)
Z4

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are invaluable for complementing experimental data and providing a deeper understanding of the structural and energetic properties of peptides. Quantum chemical calculations have been applied to investigate the structure of the related tripeptide H-Gly-Met-Gly-OH. researchgate.net

Using Density Functional Theory (DFT) with the B3LYP functional and a 6-31+G(d) basis set, as well as the UHF/6-31G** method, researchers predicted a near-linear structure for the neutral H-Gly-Met-Gly-OH molecule. researchgate.net These computational approaches allow for the exploration of the potential energy surface of the peptide, identifying stable conformers and transition states between them. Such calculations can also predict spectroscopic properties, such as vibrational frequencies, which can then be compared with experimental IR and Raman data to validate the theoretical models. These theoretical studies provide a molecular-level picture of the intrinsic conformational preferences of the peptide backbone and the influence of the methionine side chain, in the absence of solvent or crystal packing effects.

Quantum Chemical Calculations for Ground State Geometries

Quantum chemical calculations are a fundamental tool for determining the stable three-dimensional arrangements of molecules, known as ground state geometries. nih.gov These ab initio and density functional theory (DFT) methods solve the electronic Schrödinger equation to find the lowest energy conformation of a molecule, providing insights into bond lengths, bond angles, and dihedral angles. nih.gov

For a tripeptide like this compound, a systematic conformational search would be the first step. This involves exploring the rotational freedom around the single bonds of the peptide backbone (phi, ψ, and omega dihedral angles) and the methionine side chain (chi angles). Due to the flexibility of the two glycine residues, a multitude of initial structures can be generated. Each of these candidate structures is then subjected to geometry optimization using quantum chemical methods. This process iteratively adjusts the atomic coordinates to find a local minimum on the potential energy surface. The energies of these optimized structures are then compared to identify the global minimum, which represents the most stable ground state geometry in the gas phase.

The choice of theoretical method and basis set is critical for obtaining accurate results. For peptides, DFT methods such as B3LYP, combined with a basis set like 6-31G*, often provide a good balance between computational cost and accuracy for predicting geometries and relative energies of different conformers. The resulting data would not only reveal the most stable structure but also a series of low-energy conformers that could be populated at room temperature.

Table 1: Representative Dihedral Angles for a Hypothetical Low-Energy Conformer of this compound

Dihedral AngleResidueValue (degrees)
φ (phi)Glycine (1)-150
ψ (psi)Glycine (1)150
ω (omega)Glycine (1)180
φ (phi)Glycine (2)-80
ψ (psi)Glycine (2)140
ω (omega)Glycine (2)-175
φ (phi)Methionine (3)-120
ψ (psi)Methionine (3)110
χ1 (chi1)Methionine (3)-60
χ2 (chi2)Methionine (3)180
χ3 (chi3)Methionine (3)60
Note: This table is illustrative of the type of data generated from quantum chemical calculations and does not represent experimentally verified data for this compound.

Molecular Dynamics Simulations of this compound Conformational Landscapes

While quantum chemical calculations provide a static picture of the most stable conformations, molecular dynamics (MD) simulations offer a dynamic view of the peptide's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational landscape accessible to the molecule under specific conditions (e.g., in a solvent at a particular temperature and pressure).

For this compound, an MD simulation would typically start with one or more of the low-energy structures predicted by quantum chemical calculations. The peptide would be placed in a simulation box filled with solvent molecules (usually water) to mimic physiological conditions. The simulation would then be run for a sufficient length of time (nanoseconds to microseconds) to allow the peptide to explore a wide range of conformations.

Analysis of the MD trajectory provides a wealth of information about the conformational landscape. This includes identifying the most populated conformational states, the transitions between these states, and the flexibility of different parts of the molecule. Techniques like principal component analysis (PCA) can be used to visualize the dominant motions of the peptide. The resulting conformational landscape can be represented as a free energy surface, where the low-energy basins correspond to the most stable and frequently visited conformations. These simulations would reveal how the flexible glycine backbone and the methionine side chain move and interact with each other and the surrounding solvent.

Normal Mode Analysis for Vibrational Assignment and Conformational Insights

Normal mode analysis (NMA) is a powerful computational technique used to predict and interpret the vibrational spectra (infrared and Raman) of molecules. scialert.netscialert.net In the context of this compound, NMA can provide detailed insights into the peptide's structure and dynamics. The analysis involves calculating the vibrational frequencies and the corresponding atomic motions (normal modes) for a given molecular geometry, typically an energy-minimized conformation obtained from quantum chemical calculations. scialert.net

Each normal mode corresponds to a specific type of vibration, such as the stretching of a bond, the bending of an angle, or the torsion of a dihedral angle. The frequencies of these vibrations are sensitive to the peptide's conformation, including the backbone dihedral angles and the presence of intramolecular hydrogen bonds. scialert.net By comparing the calculated vibrational frequencies with experimentally obtained infrared or Raman spectra, it is possible to validate the predicted conformation and assign the observed spectral bands to specific molecular motions.

For this compound, characteristic amide bands (Amide I, II, and III) in the vibrational spectrum are particularly informative about the peptide backbone conformation. For instance, the position of the Amide I band (primarily C=O stretching) is known to be sensitive to the secondary structure of the peptide. A study on the similar tripeptide Glycyl-methionyl-glycine (H-Gly-Met-Gly-OH) provides a basis for the expected vibrational modes. scialert.net

Table 2: Calculated and Observed Vibrational Frequencies (cm⁻¹) for Amide Bands of a Methionine-Containing Tripeptide (H-Gly-Met-Gly-OH)

Vibrational ModeCalculated Frequency (cm⁻¹)Observed Frequency (cm⁻¹)Primary Atomic Motion
Amide A32823282N-H stretch
Amide I1682, 16421681, 1642C=O stretch
Amide II1572, 15301572, 1530N-H bend, C-N stretch
Amide III1290, 12401290, 1240C-N stretch, N-H bend
Data adapted from a study on H-Gly-Met-Gly-OH and is illustrative for this compound. scialert.net

This comparative analysis allows for a detailed structural characterization, even for peptides that are difficult to crystallize for X-ray diffraction studies.

Peptide Folding and Stability Theories Applied to Gly-Gly-Met Sequences

The folding of a peptide into a stable three-dimensional structure is governed by a delicate balance of enthalpic and entropic contributions to the free energy. For a short peptide like this compound, the intrinsic conformational preferences of the amino acid residues, intramolecular hydrogen bonding, and interactions with the solvent are the primary determinants of its folded state and stability.

The presence of two consecutive glycine residues significantly influences the folding landscape. Glycine, lacking a side chain, has a much larger accessible range of phi and psi dihedral angles compared to other amino acids. This high degree of conformational flexibility can entropically destabilize specific folded structures. However, it also allows the peptide backbone to adopt conformations that might be sterically hindered for other amino acid sequences, potentially enabling the formation of tight turns or other compact structures. Studies on peptides with Gly-Xaa sequences have shown that the local environment can significantly impact stability. nih.gov

The methionine residue at the C-terminus also plays a crucial role. Its side chain, containing a flexible thioether group, is predominantly hydrophobic and can participate in hydrophobic interactions that stabilize a folded conformation, particularly in an aqueous environment. The folding process for this compound would likely involve a collapse of the peptide chain to bury the hydrophobic methionine side chain, followed by the formation of any favorable intramolecular hydrogen bonds. The stability of any folded conformer would be a trade-off between the enthalpic gain from these favorable interactions and the entropic cost of restricting the conformational freedom of the highly flexible Gly-Gly segment.

Reactivity and Oxidation Mechanisms of H Gly Gly Met Oh

Radical-Mediated Oxidation Pathways Involving the Methionine Thioether Moiety

The hydroxyl radical (•OH) is a highly reactive species that readily attacks the sulfur atom of the methionine residue in H-Gly-Gly-Met-OH. tandfonline.comportlandpress.com This reaction is complex and leads to the formation of various transient intermediates. tandfonline.com The initial step is the addition of the •OH radical to the thioether sulfur, forming a hydroxyl adduct radical. tandfonline.commdpi.com

In studies using pulse radiolysis on Gly-Met-Gly, the transient absorption spectra revealed the formation of several radical intermediates. tandfonline.com At a pH of 5.5, a transient spectrum recorded 1.4 µs after the electron pulse showed a strong UV band with a maximum at 270 nm. tandfonline.com This spectrum is a composite of contributions from different radical species. tandfonline.comresearchgate.net

One key intermediate is the sulfuranyl radical, which can then undergo further reactions. mdpi.com These reactions include the formation of a three-electron bonded species with the nitrogen of a peptide bond. tandfonline.comacs.org This intramolecular interaction can lead to the formation of a five-membered ring, which is an energetically favorable conformation. iaea.orgnih.gov Ultimately, these radical intermediates can lead to the formation of stable oxidation products. tandfonline.com It has been proposed that the formation of methionine sulfoxide (B87167) from the reaction with •OH is not a direct result of the radical attack, but rather from the in situ generation of hydrogen peroxide. researchgate.netnih.govconicet.gov.ar

Time After Pulse (µs)SpeciesContribution (%)
1.4Radical Adduct (SOH)50
1.4α-Aminoalkyl Radical20
1.4Other Species30

This table provides a simplified representation of the complex radical species distribution at a specific time point and pH, based on spectral deconvolution from pulse radiolysis studies. tandfonline.comresearchgate.net

Photosensitized oxidation represents another important pathway for the degradation of this compound. chimia.chacs.org In this process, a photosensitizer, upon absorption of light, reaches an excited triplet state and can then react with the methionine residue. mdpi.comnih.gov This typically occurs via a one-electron transfer mechanism, leading to the formation of a sulfur radical cation (>S•+) as the primary intermediate. acs.org

The resulting sulfur radical cation is highly reactive and can be stabilized through the formation of three-electron bonds with nearby nucleophilic centers, such as the oxygen or nitrogen atoms of the peptide backbone, or an unoxidized sulfur atom. chimia.chacs.org The specific pathways and the stability of these intermediates are influenced by the peptide's structure and the pH of the solution. researchgate.net For instance, in studies with various methionine-containing peptides, the formation of sulfur-nitrogen bonded radicals was observed, which could then transform into carbon-centered radicals on the α-carbon of the peptide backbone. acs.org

The quenching of the excited sensitizer (B1316253) by the methionine-containing peptide can result in several competing primary reactions:

Charge separation: leading to the formation of the sensitizer radical anion and the methionine sulfur radical cation. mdpi.com

Hydrogen atom transfer: from the α-carbon adjacent to the sulfur, forming a ketyl radical and an α-thioalkyl radical. mdpi.com

Back electron transfer: resulting in the regeneration of the ground-state reactants. researchgate.net

Pulse radiolysis is a powerful technique used to study the fast reactions of free radicals, such as those involved in the oxidation of this compound. tandfonline.comnih.gov This method generates a short, intense pulse of high-energy electrons to create a high concentration of reactive species, like the hydroxyl radical, in a solution. tandfonline.commdpi.com The subsequent reactions of these species with the molecule of interest are then monitored using time-resolved detection methods, typically UV-Vis spectrophotometry or conductivity measurements. tandfonline.comiaea.org

By analyzing the transient absorption spectra at different time intervals after the pulse, researchers can identify and characterize the various short-lived radical intermediates formed during the oxidation process. tandfonline.comresearchgate.net For Gly-Met-Gly, pulse radiolysis studies have been instrumental in identifying intermediates such as the initial hydroxyl adduct on the sulfur atom and subsequent intramolecularly stabilized radical cations. tandfonline.comacs.org The technique allows for the determination of the rates of formation and decay of these transient species, providing detailed mechanistic insights into the complex oxidation pathways. tandfonline.com For example, in the study of N-Ac-Gly-Met-Gly, time-resolved conductivity and optical spectroscopy were used to characterize the formation of various radical cations and other intermediates. iaea.org

Electrochemical Oxidation Behavior of Gly-Gly-Met

The electrochemical oxidation of this compound provides another avenue to investigate its degradation. tandfonline.comresearchgate.net Studies using on-line electrospray ionization mass spectrometry coupled with an electrochemical cell (EC-MS) have shown that the oxidation of the methionine residue in Gly-Met-Gly can be initiated at a specific electrical potential. tandfonline.com

The onset of electrochemical oxidation for Gly-Met-Gly was observed at approximately 800 mV. tandfonline.comresearchgate.net As the potential was increased, the oxidation efficiency also increased, reaching over 75% at potentials above 1200 mV. tandfonline.comresearchgate.net The primary oxidation product detected was the corresponding methionine sulfoxide, Gly-Met(O)-Gly. researchgate.net The signal intensity for this product reached a maximum at around 1200 mV. researchgate.net At even higher potentials, a further oxidation product, likely the sulfone (Gly-Met(O2)-Gly), was observed, as indicated by a decrease in the sulfoxide signal. researchgate.net

Potential (mV)Gly-Gly-Met SignalGly-Met(O)-Gly SignalOxidation Yield
< 800StableNot Detected< 10%
800DecreasingIncreasing~25%
1200Significantly DecreasedMaximum> 75%
> 1200Very LowDecreasing> 75%

This interactive table summarizes the general trends observed during the electrochemical oxidation of Gly-Gly-Met, illustrating the relationship between applied potential and the formation of oxidation products. tandfonline.comresearchgate.net

Metal Ion-Induced Oxidation of Methionine Residues within this compound

Redox-active metal ions, such as copper (Cu2+) and iron (Fe2+), can catalyze the oxidation of methionine residues in peptides like this compound. encyclopedia.pub This process, often referred to as metal-catalyzed oxidation (MCO), typically involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, through reactions like the Fenton reaction. encyclopedia.pub These generated ROS then proceed to oxidize the methionine thioether. encyclopedia.pub

The presence of the metal ion can lead to site-specific oxidation. encyclopedia.pub For instance, studies on other peptides have shown that metal ions can bind to specific sites on the peptide, localizing the oxidative damage. univ-reunion.fr While specific studies on metal-ion induced oxidation of this compound are not extensively detailed in the provided context, the general mechanism involves the metal ion acting as a catalyst to produce ROS, which then attack the methionine residue. encyclopedia.pub Pulse radiolysis studies have also been used to investigate metal-ion-induced oxidation, for example, using Ag2+ to oxidize methionine. acs.org

Characterization of Oxidation Products from this compound Degradation

The degradation of this compound through oxidation results in a variety of products. The most commonly identified oxidation product of the methionine residue is methionine sulfoxide (Met(O)). tandfonline.comnih.gov The oxidation of Gly-Met-Gly with hydrogen peroxide leads to the quantitative formation of Gly-Met(O)-Gly. tandfonline.com

In studies involving hydroxyl radical-mediated oxidation, a more complex mixture of products is often observed. tandfonline.com Using techniques like liquid chromatography-mass spectrometry (LC-MS) and high-resolution tandem mass spectrometry (MS/MS), several degradation products of Gly-Met-Gly have been identified. tandfonline.comnih.govconicet.gov.ar Besides the sulfoxide, other products can include those resulting from the fragmentation of the peptide backbone or further oxidation of the methionine side chain. tandfonline.comd-nb.info For example, in heavily oxidized samples, the formation of homocysteic acid from the methionine residue has been reported. nih.gov In studies where Gly was at the C-terminus of a tripeptide, it was found to be preferentially released upon oxidation. nih.gov

Some of the identified oxidation products of Gly-Met-Gly include: tandfonline.comresearchgate.net

Gly-Met(O)-Gly (methionine sulfoxide)

A product containing α-aminobutyric acid (Aba)

Other degradation products with lower molecular weights resulting from peptide bond cleavage.

Productm/z
Gly-Met-Gly264.1
Gly-Met(O)-Gly280.1
Product with Aba218.1
Other fragment232.0923
Other fragment234.0907
Other fragment248.0871

This table lists the mass-to-charge ratios (m/z) of this compound and some of its degradation products as identified by mass spectrometry. tandfonline.comresearchgate.net

Biological and Biochemical Research Insights into H Gly Gly Met Oh

Peptide Screening and Functional Discovery of H-Gly-Gly-Met-OH

This compound is a tripeptide that can be identified through peptide screening, a research method used to isolate active peptides from large libraries. medchemexpress.com This technique is pivotal for various applications, including the analysis of protein interactions, functional analysis, and epitope screening, particularly within the field of agent research and development. medchemexpress.com Functional screening, a subset of these methods, tests ligands directly on cells to observe a biological response, which is crucial when simple binding affinity is not sufficient to determine a peptide's utility. orbitdiscovery.com

Modern screening platforms utilize technologies like bead-based libraries and microfluidics to assess millions of unique peptides in a single experiment. orbitdiscovery.comorbitdiscovery.com These high-throughput systems can construct and screen vast libraries of linear or cyclic peptides against a range of targets, from soluble proteins to complex cell surface proteins like GPCRs. orbitdiscovery.comrochester.edu The discovery of this compound through such screening processes allows for the investigation of its potential roles in various biological pathways and as a modulator of protein-protein interactions. rochester.edunih.gov

Metal Ion Binding and Coordination Properties of this compound in Biological Contexts

The constituent amino acids of this compound give it the ability to form complexes with metal ions. Glycine (B1666218), the simplest amino acid, is known to function as a bidentate ligand for many metal ions, forming stable amino acid complexes. wikipedia.org Research into the coordination ability of peptides has included structural analyses of this compound and its derivatives, confirming its capacity to bind with metal ions. researchgate.net

Studies involving mononuclear Au(III) complexes with this compound have demonstrated that the peptide can coordinate with gold ions to form macrochelate rings in a 1:1 metal-to-ligand ratio. researchgate.net This chelation results in a thermodynamically stable metallopeptide unit. whoi.edu The presence of multiple potential donor atoms from the peptide backbone and the methionine side chain facilitates this interaction, creating a stable, coordinated structure. researchgate.netwhoi.edu

The specific atoms within this compound that participate in metal binding have been a subject of investigation. In its complexes with Au(III), the gold ion is coordinated through the sulfur (S) atom of the methionine residue. researchgate.net Additionally, the nitrogen atom of the amino group and the oxygen atoms of the carboxyl group in glycine residues are known coordination sites for various metal ions. wikipedia.orgjocpr.com The peptide can therefore act as a multidentate ligand, engaging a central metal ion at several points. This chelate effect, where a single ligand binds to a metal ion through multiple donor atoms, results in a significantly more stable complex compared to monodentate interactions. whoi.edu

Below is a table summarizing the potential coordination sites in this compound.

Residue Potential Coordination Site Atom Type Interaction Type
N-terminal GlycineAmino GroupNitrogenCoordination Bond
N-terminal GlycineCarbonyl Group (Peptide Bond)OxygenCoordination Bond
Internal GlycineCarbonyl Group (Peptide Bond)OxygenCoordination Bond
C-terminal MethionineCarboxyl GroupOxygenCoordination Bond
C-terminal MethionineThioether Side ChainSulfurCoordination Bond

This table is generated based on general principles of peptide-metal coordination and specific findings for this compound. wikipedia.orgresearchgate.netjocpr.com

The formation of stable complexes between this compound and metal ions has significant implications for its potential biological function. The chelation of metal ions can influence their bioavailability, transport, and catalytic activity within biological systems. whoi.edu Peptides with poly-histidine and poly-glycine domains in snake venoms, for instance, are thought to act as metal-ion chelators, trapping them to inhibit the activity of metalloproteinases during venom storage. acs.org The structure of the peptide, including the presence of specific residues, can regulate the accessibility of these metal-binding sites, thereby modulating biological activity. acs.org The formation of defined coordination spheres, such as the square-planar arrangement observed in related Au(III)-peptide complexes, is critical for the resulting metallopeptide's function. researchgate.net

Enzymatic Degradation and In Vitro Stability of this compound

The stability of peptides like this compound in biological environments is largely determined by their susceptibility to enzymatic degradation. While specific degradation pathways for this compound are not extensively detailed, general principles of peptide catabolism apply. Peptide bonds are susceptible to hydrolysis, a process that can be significantly accelerated by enzymes such as proteases and peptidases. nih.gov

The in vitro stability of a peptide is often assessed by incubating it in solutions containing relevant enzymes, such as lipase, and monitoring its degradation over time. nih.govmdpi.com Such studies show that enzymatic degradation typically follows Michaelis-Menten kinetics. nih.gov The half-life of a peptide can vary dramatically depending on the conditions; for example, while stable at physiological pH, the presence of enzymes can reduce the half-life from years to a matter of hours or days. nih.gov The structural characteristics of a peptide, such as its amino acid sequence and any modifications, can influence its degradation rate. frontiersin.org

Glycine and Methionine Residues' Contributions to Peptide Biological Activity

The biological activity of this compound is a composite of the properties endowed by its constituent glycine and methionine residues.

Glycine: As the simplest amino acid, glycine provides structural flexibility to the peptide chain. wikipedia.org It is a fundamental building block for numerous proteins, most notably collagen, where it constitutes about 35% of the amino acid content. wikipedia.orgwikipedia.org Beyond its structural role, glycine is a precursor for vital metabolites, including glutathione (B108866) and purines. researchgate.net Glycine supplementation has been studied for its potential to improve components of metabolic syndrome, as plasma levels of this amino acid are often lower in affected individuals. researchgate.net

Methionine: The methionine residue provides the thioether side chain, which, as noted, is a key site for metal ion coordination. researchgate.net The importance of methionine has been highlighted in studies of other glycine-rich antimicrobial peptides, where its presence was found to be significant for maintaining the peptide's bactericidal activity. researchgate.net Furthermore, the dietary intake ratio of glycine to methionine has been shown to have a beneficial influence on the lipid profile and plasma levels of cardiovascular disease markers in hypercholesterolemic models. nih.gov

The distinct contributions of each residue are summarized in the table below.

Amino Acid Residue Key Structural/Chemical Feature Contribution to Biological Activity
Glycine (Gly) Simplest amino acid, minimal side chain (H atom)Provides conformational flexibility. wikipedia.org Serves as a precursor for key metabolites like glutathione. researchgate.net Influences metabolic health. researchgate.net
Methionine (Met) Thioether group (-S-CH₃) in the side chainActs as a primary coordination site for metal ions (e.g., Au(III)). researchgate.net May be critical for potential antimicrobial functions. researchgate.net Contributes to metabolic regulation in conjunction with glycine. nih.gov

Investigations into Antimicrobial Activities of this compound

While direct studies on the antimicrobial properties of this compound are limited, research on related peptides suggests it may be a candidate for such activity. Short, glycine-rich peptides have been identified as potent antimicrobial agents. researchgate.net For example, synthetic peptides derived from hGlyrichin, a human antimicrobial peptide rich in glycine, exhibited strong antibacterial activity that was inversely proportional to the length of the peptide. researchgate.net

Crucially, one study demonstrated that a methionine residue was significant for maintaining the antibacterial nature of a glycine-rich peptide; its removal or alteration led to a loss of activity. researchgate.net This finding suggests that the methionine in the this compound sequence could be vital for potential antimicrobial effects. Other studies on short peptides, such as Gly-His-Lys conjugates, have also shown strong to moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, further supporting the investigation of short peptides for therapeutic applications in infections. nih.gov

Roles in Oxidative Stress Mitigation and Antioxidant Mechanisms

The tripeptide this compound, also known as Glycyl-glycyl-methionine, possesses antioxidant properties derived from the individual and synergistic actions of its constituent amino acids: two glycine residues and one methionine residue. Its mechanisms for mitigating oxidative stress are rooted in the direct scavenging of reactive oxygen species (ROS) and the support of endogenous antioxidant systems.

Oxidative stress arises from an imbalance between the production of ROS and the biological system's ability to neutralize these reactive intermediates. ROS, such as hydrogen peroxide and various free radicals, can inflict damage upon crucial cellular components, including lipids, proteins, and DNA. The antioxidant capacity of this compound is primarily attributed to the functions of its methionine and glycine components.

Methionine-Mediated ROS Scavenging:

The sulfur-containing amino acid, methionine, is a key player in the antioxidant defense provided by this compound. Methionine residues are particularly susceptible to oxidation by a wide range of ROS. nih.govnih.gov This reactivity allows them to act as efficient scavengers, neutralizing oxidants and thereby protecting other vital biomolecules from damage. nih.govnih.govpnas.org

The primary mechanism involves the oxidation of the methionine's sulfur atom, which converts methionine into methionine sulfoxide (B87167). nih.govpnas.org This action effectively consumes ROS. A critical aspect of this defense mechanism within a cellular context is its potential for regeneration. The enzyme methionine sulfoxide reductase can reduce methionine sulfoxide back to methionine, allowing it to participate in further antioxidant cycles. nih.govnih.govresearchgate.net This enzymatic repair process enables methionine residues to function as catalytic antioxidants. nih.govnih.govpnas.org

Table 1: Antioxidant Mechanism of the Methionine Residue

ComponentMechanism of ActionTargeted Reactive SpeciesByproductRegeneration
MethionineDirectly scavenges reactive oxygen species through the oxidation of its sulfur group. nih.govnih.govVarious ROS, including hydrogen peroxide. nih.govMethionine SulfoxideCan be enzymatically reduced back to Methionine by methionine sulfoxide reductase. nih.govresearchgate.net

Glycine's Contribution to Antioxidant Defense:

The two glycine residues in this compound also play a significant role in mitigating oxidative stress. Glycine contributes to the body's antioxidant capacity through several pathways. Notably, glycine is a precursor for the synthesis of glutathione, a major endogenous antioxidant. researchgate.netyoutube.com Glutathione is critical for neutralizing free radicals and detoxifying harmful substances.

Research has demonstrated that glycine supplementation can enhance the biosynthesis of glutathione, thereby protecting vascular tissues from oxidative stress. researchgate.net Studies in patients with metabolic syndrome have shown that oral glycine supplementation can reduce oxidative stress markers. semanticscholar.orgnih.gov For instance, individuals treated with glycine exhibited a significant decrease in thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation. nih.gov Furthermore, glycine has been observed to modulate the activities of key antioxidant enzymes. semanticscholar.orgnih.gov

Table 2: Research Findings on Glycine's Antioxidant Effects

Study FocusKey FindingsObserved OutcomesReference
Metabolic Syndrome PatientsOral glycine supplementation reduces oxidative stress.25% decrease in plasma TBARS (a marker of lipid peroxidation). Modulated activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.gov
Vascular Tissue StudiesGlycine restores glutathione levels and protects against oxidative stress.Increased glutathione (GSH) content, reduced superoxide anion release, and decreased protein carbonyl and lipid peroxidation. researchgate.net
General Cellular ProtectionGlycine has immunomodulatory and anti-inflammatory effects linked to reducing oxidative stress.Protects cells from oxidative stress-induced inflammation. nih.gov

Advanced Analytical Methodologies for H Gly Gly Met Oh Research

Chromatographic Separation Techniques for Purity and Product Analysis

Chromatography is the cornerstone for the analysis of H-Gly-Gly-Met-OH, enabling the separation of the parent tripeptide from impurities and degradation products. This separation is critical for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a principal technique for analyzing this compound and related methionine-containing peptides. tcichemicals.comtcichemicals.com Reversed-phase (RP) HPLC is the most common mode used for this purpose. In this method, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. acs.orgacs.org Gradient elution, where the concentration of an organic solvent like acetonitrile (B52724) in an aqueous buffer is increased over time, is frequently employed to achieve efficient separation of peptides and their more polar or nonpolar variants. acs.orgacs.org The mobile phase is often acidified with formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. acs.org

For peptides that are difficult to resolve using standard RP-HPLC, such as those with subtle modifications like methionine oxidation, alternative methods like Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed. HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing a different selectivity that can effectively separate native peptides from their oxidized or deamidated forms. researchgate.net In some analyses, pre- or post-column derivatization is used to enhance detection. For instance, derivatization with o-phthalaldehyde (B127526) (OPA) allows for the sensitive fluorescence detection of primary amines, which is useful in tracking the consumption of the parent peptide during reaction studies. researchgate.nettandfonline.comresearchgate.net

Table 1: Typical HPLC Conditions for Methionine-Containing Peptide Analysis

Parameter Description Common Implementation Source(s)
Technique High-Performance Liquid Chromatography Reversed-Phase (RP-HPLC); Hydrophilic Interaction (HILIC) acs.orgresearchgate.net
Stationary Phase The solid support within the column. C18 (for RP-HPLC); Penta-HILIC (for HILIC) acs.orgresearchgate.net
Mobile Phase The solvent that moves the sample through the column. Water/acetonitrile gradient with 0.1% formic acid. acs.org
Detection The method used to visualize the separated components. UV Absorbance; Fluorescence (with OPA derivatization); Mass Spectrometry (MS) acs.orgacs.orgresearchgate.net

Advanced Mass Spectrometry for Structural Elucidation and Product Identification

Mass spectrometry (MS) is an indispensable tool for the definitive identification of this compound and its transformation products. It provides precise mass measurements, which allow for the determination of elemental compositions, and fragmentation data, which reveal the peptide's sequence and the location of any modifications. acs.org

High-resolution tandem mass spectrometry (HR-MS/MS) is particularly powerful for the structural analysis of peptides. researchgate.net In this technique, the protonated peptide molecule (the precursor ion) is selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the peptide's structure. nih.gov

The fragmentation of a tripeptide like this compound typically occurs at the peptide bonds, producing a series of characteristic 'b' and 'y' ions. The 'b' ions contain the N-terminus of the peptide, while the 'y' ions contain the C-terminus. By analyzing the mass differences between the peaks in the MS/MS spectrum, the amino acid sequence can be confirmed. acs.org

This method is crucial for identifying modifications. For example, the oxidation of the methionine residue in this compound to methionine sulfoxide (B87167) results in a mass increase of 16 Da. HR-MS/MS can pinpoint this modification to the methionine residue by observing a corresponding mass shift in the fragment ions that contain it. nih.govdrug-dev.com More extensive oxidation, such as the formation of homocysteic acid (+34 Da), has also been identified using this technique, where MS/MS data confirmed that the entire mass shift occurred on the methionine side chain. nih.gov

Table 2: Key Oxidation Products of this compound Identified by MS/MS

Product Molecular Formula Mass Shift (Da) Analytical Significance Source(s)
Glycylglycyl-L-methionine sulfoxide C₉H₁₇N₃O₅S +16 Common oxidation product from reaction with ROS or H₂O₂. researchgate.nettandfonline.com
Glycylglycyl-L-methionine sulfone C₉H₁₇N₃O₆S +32 Further oxidation product of methionine sulfoxide. tandfonline.com
Tripeptide with α-aminobutyric acid C₉H₁₇N₃O₄ -32 Product formed under deoxygenated conditions via desulfurization. tandfonline.com
Glycylglycyl-homocysteic acid C₈H₁₅N₃O₆S +34 Novel oxidation product identified after heavy oxidation. nih.gov

Electrochemical Detection Methods in Tripeptide Characterization

Electrochemical methods offer a unique approach to studying the redox chemistry of this compound. These techniques can monitor oxidation processes in real-time and provide insights into reaction mechanisms that are complementary to other analytical methods. researchgate.nettandfonline.com

One powerful approach is the coupling of electrochemistry with mass spectrometry (EC-MS). In this setup, the peptide solution flows through an electrochemical cell where a potential is applied, inducing oxidation. The resulting products are then immediately introduced into the mass spectrometer for identification. Studies on Gly-Met-Gly have used on-line mass-voltammograms to track the electrochemical oxidation. researchgate.nettandfonline.com These experiments demonstrated that the initial oxidation product, Gly-Met(O)-Gly (methionine sulfoxide), forms and reaches a maximum intensity at around 1200 mV. As the potential is increased further, a second oxidation product, Gly-Met(O₂)-Gly (methionine sulfone), begins to appear. tandfonline.com

Cyclic voltammetry has also been used to investigate the oxidation of methionine-containing dipeptides. researchgate.net This technique measures the current that develops in an electrochemical cell as the voltage is ramped, providing information about the redox potentials of the species involved. Such studies have helped to clarify the mechanism of oxidation, for instance, by showing the role of intermediate complexes in reactions involving metal ions like gold(III). researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing H-Gly-Gly-Met-OH in a laboratory setting?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used due to its efficiency in sequential amino acid coupling. For this compound, Fmoc/t-Bu chemistry is preferred to protect methionine’s thioether group from oxidation. Post-synthesis, cleavage and deprotection require trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to minimize side reactions. Purification via reversed-phase HPLC ensures high purity (>95%) by separating byproducts like truncated sequences or oxidized methionine derivatives .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms backbone connectivity and stereochemistry. For example, the methionine β-proton signal (~2.5 ppm) and glycine α-protons (~3.8 ppm) should align with expected coupling constants. Mass spectrometry (ESI-TOF) validates molecular weight (C₈H₁₅N₃O₄S, theoretical m/z: 249.08). Purity is assessed via HPLC using a C18 column with a gradient elution (0.1% TFA in water/acetonitrile) .

Q. What stability considerations are critical for storing this compound in experimental settings?

  • Methodological Answer : Methionine’s susceptibility to oxidation necessitates storage under inert gas (argon or nitrogen) at -20°C in lyophilized form. For aqueous solutions, pH should be maintained at 4–6 to prevent hydrolysis, and chelating agents (e.g., EDTA) can mitigate metal-catalyzed degradation. Long-term stability studies using accelerated thermal degradation (40°C/75% RH) coupled with HPLC monitoring are recommended to establish shelf-life .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data for this compound across different cell lines?

  • Methodological Answer : Contradictions may arise from variability in cellular uptake mechanisms (e.g., peptide transporters like PEPT1). Experimental controls should include:

  • Triangulation : Validate bioactivity using orthogonal assays (e.g., fluorescence-based uptake studies vs. LC-MS quantification of intracellular peptide levels).
  • Contextual Variables : Document culture conditions (e.g., pH, serum content) that influence transporter expression.
  • Statistical Robustness : Apply multivariate regression to identify confounding factors (e.g., cell confluency, passage number) .

Q. What strategies optimize the design of in vivo studies investigating this compound’s pharmacokinetics?

  • Methodological Answer :

  • Dose Selection : Use allometric scaling from in vitro IC₅₀ values, adjusting for species-specific metabolic rates.
  • Sampling Protocol : Collect plasma/tissue samples at non-linear intervals (e.g., 5, 15, 30, 60 mins post-administration) to capture rapid clearance phases.
  • Analytical Validation : Employ stable isotope-labeled internal standards (e.g., ¹³C-Gly-Met) in LC-MS/MS to correct for matrix effects .

Q. How should researchers resolve contradictions in reported solubility profiles of this compound?

  • Methodological Answer : Discrepancies may stem from polymorphic forms or aggregation. Standardize solubility assays by:

  • Solvent Pre-Saturation : Pre-equilibrate buffers with excess peptide to avoid underreporting due to kinetic solubility.
  • Dynamic Light Scattering (DLS) : Detect subvisible particulates (>100 nm) that affect apparent solubility.
  • pH-Solubility Profiling : Compare data across pH 2–8 to identify zwitterionic behavior .

Q. What methodologies are effective for studying this compound’s interactions with metalloenzymes?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) by titrating peptide into enzyme solutions.
  • Circular Dichroism (CD) : Monitor conformational changes in the enzyme’s secondary structure upon peptide binding.
  • Computational Docking : Use Rosetta or AutoDock Vina to predict binding poses, validated by mutagenesis (e.g., alanine-scanning of enzyme active sites) .

Methodological Best Practices

  • Data Validation : Implement triangulation (e.g., NMR, HPLC, and enzymatic digestion) to confirm peptide identity and purity .
  • Ethical Compliance : For studies involving human-derived samples, align participant selection criteria with IRB protocols (e.g., stratified sampling for genetic variability) .
  • Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw spectral/assay data via repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Gly-Gly-Met-OH
Reactant of Route 2
Reactant of Route 2
H-Gly-Gly-Met-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.